4-(3,4-Dimethoxybenzoyl)isoquinoline
Overview
Description
4-(3,4-Dimethoxybenzoyl)isoquinoline is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C18H15NO3 and a molecular weight of 293.33 g/mol .
Mechanism of Action
Target of Action
The primary targets of 4-(3,4-Dimethoxybenzoyl)isoquinoline are the cardiomyocyte sodium and calcium channels . These channels play a crucial role in the regulation of heart muscle contractions by controlling the flow of sodium and calcium ions across the cell membrane .
Mode of Action
this compound interacts with its targets by blocking the sodium and calcium channels in cardiomyocytes . This blocking action disrupts the normal flow of sodium and calcium ions, which in turn affects the contractile activity of the heart muscle .
Biochemical Pathways
The blocking of sodium and calcium channels by this compound affects the intracellular concentration of calcium ions . This disruption can lead to changes in various biochemical pathways involved in heart muscle contractions .
Result of Action
The result of this compound’s action is a dose-dependent negative inotropic effect . This means that the compound reduces the strength of heart muscle contractions in a manner that is proportional to the dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzoyl)isoquinoline can be achieved through various methods. One common approach involves the use of aryne intermediates. In this method, arynes are generated in situ by the action of potassium tert-butoxide on chloro- or bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere, yielding the target compound in good yields .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . This method is advantageous due to its scalability and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzoyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
4-(3,4-Dimethoxybenzoyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(6-Bromo-3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,3-Bis-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane
Uniqueness
4-(3,4-Dimethoxybenzoyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxybenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-12(9-17(16)22-2)18(20)15-11-19-10-13-5-3-4-6-14(13)15/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSKCTDKQKJNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249681 | |
Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-26-8 | |
Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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